molecular formula C8H11NO B11923788 2,3,8,8A-Tetrahydroindolizin-7(1H)-one

2,3,8,8A-Tetrahydroindolizin-7(1H)-one

Cat. No.: B11923788
M. Wt: 137.18 g/mol
InChI Key: WHFCAIFZHMUWRZ-UHFFFAOYSA-N
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Description

2,3,8,8A-Tetrahydroindolizin-7(1H)-one: is a heterocyclic compound that features an indolizine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reactions: One common method for synthesizing 2,3,8,8A-Tetrahydroindolizin-7(1H)-one involves cyclization reactions. For example, starting from a suitable precursor such as a substituted pyrrole, cyclization can be induced under acidic or basic conditions to form the indolizine ring.

    Reductive Amination: Another approach involves the reductive amination of a suitable ketone or aldehyde with an amine, followed by cyclization to form the indolizine core.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3,8,8A-Tetrahydroindolizin-7(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the indolizine ring. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Reduced derivatives such as alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: 2,3,8,8A-Tetrahydroindolizin-7(1H)-one is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new medications for various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

    Indolizine: A parent compound with a similar core structure but lacking the tetrahydro and ketone functionalities.

    Pyrrole: A simpler heterocyclic compound that serves as a precursor in the synthesis of indolizines.

    Isoindoline: Another related compound with a similar ring structure but different functional groups.

Uniqueness: 2,3,8,8A-Tetrahydroindolizin-7(1H)-one is unique due to its specific combination of the indolizine core with tetrahydro and ketone functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2,3,8,8a-tetrahydro-1H-indolizin-7-one

InChI

InChI=1S/C8H11NO/c10-8-3-5-9-4-1-2-7(9)6-8/h3,5,7H,1-2,4,6H2

InChI Key

WHFCAIFZHMUWRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)C=CN2C1

Origin of Product

United States

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